molecular formula C13H9BrN2O2S B14442123 7-Bromo-10-methyl-2-nitro-10H-phenothiazine CAS No. 79226-44-1

7-Bromo-10-methyl-2-nitro-10H-phenothiazine

Cat. No.: B14442123
CAS No.: 79226-44-1
M. Wt: 337.19 g/mol
InChI Key: ABUPOTNZFPHTDK-UHFFFAOYSA-N
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Description

7-Bromo-10-methyl-2-nitro-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms Phenothiazine derivatives are known for their diverse applications in pharmaceuticals, material sciences, and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-10-methyl-2-nitro-10H-phenothiazine typically involves the bromination and nitration of 10-methyl-10H-phenothiazine. The process can be summarized as follows:

    Bromination: 10-Methyl-10H-phenothiazine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce a bromine atom at the 7th position.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 2nd position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-10-methyl-2-nitro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-10-methyl-2-nitro-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investig

Properties

CAS No.

79226-44-1

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.19 g/mol

IUPAC Name

7-bromo-10-methyl-2-nitrophenothiazine

InChI

InChI=1S/C13H9BrN2O2S/c1-15-10-4-2-8(14)6-13(10)19-12-5-3-9(16(17)18)7-11(12)15/h2-7H,1H3

InChI Key

ABUPOTNZFPHTDK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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